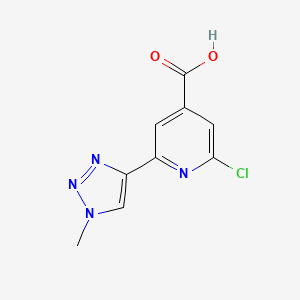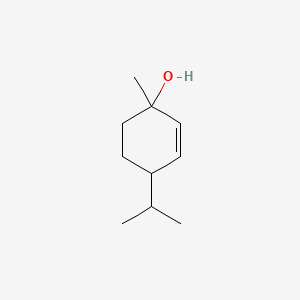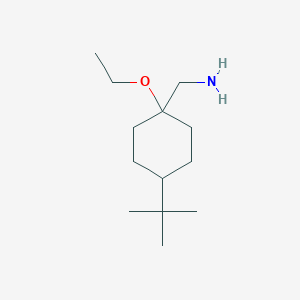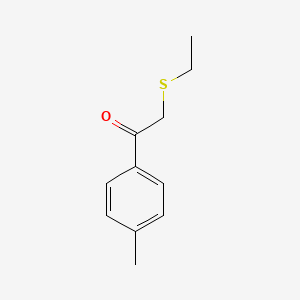
Sodium4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-fluoroaniline with methyl isothiocyanate to form an intermediate, which is then cyclized to produce the thiazole ring. The final step involves the introduction of the carboxylate group through a carboxylation reaction. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or sodium hydride (NaH) for deprotonation followed by alkylation.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Conversion to phenyl derivatives.
Substitution: Introduction of various alkyl or aryl groups.
Applications De Recherche Scientifique
Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-(4-Fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylic acid: Similar structure but lacks the sodium ion.
4-(4-Chlorophenyl)-5-methyl-1,3-thiazole-2-carboxylate: Contains a chlorine atom instead of fluorine.
4-(4-Methylphenyl)-5-methyl-1,3-thiazole-2-carboxylate: Contains a methyl group instead of fluorine.
Uniqueness: Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The sodium ion also enhances its solubility in water, making it more versatile for various applications.
Propriétés
Formule moléculaire |
C11H7FNNaO2S |
|---|---|
Poids moléculaire |
259.23 g/mol |
Nom IUPAC |
sodium;4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C11H8FNO2S.Na/c1-6-9(13-10(16-6)11(14)15)7-2-4-8(12)5-3-7;/h2-5H,1H3,(H,14,15);/q;+1/p-1 |
Clé InChI |
JIQUXJHBLHBWIU-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(N=C(S1)C(=O)[O-])C2=CC=C(C=C2)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13634419.png)
